molecular formula C10H8INO2S B2449536 Methyl 3-amino-7-iodobenzothiophene-2-carboxylate CAS No. 2089797-56-6

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

Cat. No.: B2449536
CAS No.: 2089797-56-6
M. Wt: 333.14
InChI Key: GREIVPQABYQGEE-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 7-position, and a carboxylate ester group at the 2-position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .

Properties

IUPAC Name

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIVPQABYQGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation to achieve high yields and rapid reaction times . The general reaction conditions include:

    Reactants: 2-halobenzonitriles, methyl thioglycolate, triethylamine

    Solvent: Dimethyl sulfoxide (DMSO)

    Temperature: 130°C

    Yield: 58-96%

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 7-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (NAS) under mild conditions. Key findings include:

  • Copper-catalyzed cross-coupling : The iodine undergoes Ullmann-type coupling with aryl/heteroaryl halides. For example, reactions with 4-iodoanisole in the presence of CuI/l-proline and Cs₂CO₃ in dioxane yield N-arylated products (58% yield after 24 hours) .

  • Solvent/base optimization : Dioxane and Cs₂CO₃ enhance reaction efficiency, while weaker bases like K₃PO₄ reduce yields .

Table 1: Cross-Coupling Reaction Optimization

BaseSolventTime (h)Yield (%)
Cs₂CO₃Dioxane2458
K₃PO₄Dioxane2428
K₂CO₃DMSO2435

Amino Group Reactivity

The amino group participates in condensation and alkylation reactions:

  • Schiff base formation : Reacts with aldehydes/ketones to form imines, useful in synthesizing heterocyclic scaffolds.

  • Intramolecular cyclization : Under thermal conditions, spontaneous cyclization with ester groups forms fused diazepinone derivatives (41% yield) .

Mechanistic Insight : The amino group’s nucleophilicity is enhanced by conjugation with the benzothiophene ring, enabling rapid attack on electrophilic sites .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification:

  • Saponification : Treatment with aqueous NaOH yields the carboxylic acid derivative, a precursor for amide coupling.

  • Catalytic hydrogenolysis : Palladium-catalyzed hydrogenation reduces the ester to a hydroxymethyl group.

Radical Pathways

Experimental evidence suggests iodine’s participation in radical-mediated reactions:

  • Atom-transfer mechanisms : Aryl radicals form during Cu-catalyzed couplings, though competing side reactions (e.g., homocoupling) can reduce yields .

Reaction Challenges

  • Ortho-substitution sensitivity : Reactions with ortho-substituted aryl iodides show reduced yields due to steric hindrance .

  • Competing side reactions : Prolonged reaction times (>24 hours) risk decomposition or polymerization .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, a study reported that certain synthesized compounds derived from this compound showed IC₅₀ values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, highlighting their potential as effective anticancer agents .

1.2 Antimicrobial Properties

Research has indicated that this compound and its derivatives possess antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains. The compound's structure allows for modifications that can enhance its efficacy against a broad spectrum of microorganisms .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its iodinated structure facilitates nucleophilic substitution reactions, making it suitable for creating diverse heterocyclic compounds through cross-coupling reactions. For example, it has been effectively used in copper-catalyzed cross-coupling reactions with aryl iodides, yielding N-substituted products in moderate to high yields .

2.2 Functionalization of Heterocycles

The compound's ability to undergo deprotonative metallation allows for further functionalization of benzothiophene derivatives. This method has been employed to synthesize novel compounds with potential biological activities, expanding the library of available heterocycles for drug discovery .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC₅₀ (µg/mL)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BHCT-1163.5Microtubule disruption
Compound CMCF-74.2Cell cycle arrest

Case Study: Synthesis and Evaluation

In a recent study, a series of methyl 3-amino derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and HCT-116 cell lines. The results indicated that modifications at specific positions on the thiophene ring significantly influenced the cytotoxicity profiles, demonstrating structure–activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and iodine substituents may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Similar structure with a trifluoromethyl group instead of iodine.

    Methyl 3-amino-7-bromobenzothiophene-2-carboxylate: Similar structure with a bromine atom instead of iodine.

    Methyl 3-amino-7-chlorobenzothiophene-2-carboxylate: Similar structure with a chlorine atom instead of iodine.

Uniqueness

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of benzothiophene derivatives followed by amination and esterification processes. The methodologies used for synthesizing similar compounds often include:

  • Iodination : Utilizing iodine or iodine-containing reagents to introduce iodine at specific positions on the thiophene ring.
  • Amination : Employing amines to replace halogen atoms, facilitating the introduction of amino groups.
  • Esterification : Converting carboxylic acids to esters using alcohols and acid catalysts.

The synthetic pathways are critical as they influence the compound's biological properties through structural modifications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including glioblastoma and neuroblastoma.

Table 1: Cytotoxicity Data

CompoundCell LineLC50 (nM)Mechanism of Action
1U87200Induces G2/M phase arrest
2BE18.9Apoptosis via mitochondrial pathways
3SK>300Disruption of nuclear envelope integrity

The lethal concentrations (LC50) indicate that compound 1 is significantly more potent than other tested compounds, suggesting that structural features such as the presence of iodine and the thiophene moiety enhance its biological activity .

The mechanism by which this compound exerts its effects appears to involve:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Induction of Apoptosis : Morphological changes consistent with apoptosis (e.g., nuclear condensation) have been observed in treated cells.
  • Inhibition of Kinases : Similar compounds have demonstrated inhibition of serine/threonine protein kinases, which are crucial in cancer signaling pathways .

Study on Glioblastoma Cells

A study evaluated this compound against glioblastoma cell lines (U87 and U138). The results indicated a significant reduction in cell viability at nanomolar concentrations, with a notable increase in cells undergoing apoptosis as evidenced by flow cytometry analysis.

Study on Neuroblastoma Cells

In another investigation, this compound was tested on neuroblastoma cells where it exhibited an LC50 value significantly lower than existing therapies. The study concluded that its unique structure allows for enhanced uptake and efficacy in targeting resistant cancer types .

Q & A

Q. Critical Parameters :

  • Purification : Reverse-phase HPLC (e.g., methanol-water gradient) achieves >95% purity .
  • Yield Optimization : Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for iodination) are critical. Typical yields range from 45% to 67% .

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Key signals include:
    • 7-Iodo : δ 7.45–7.52 ppm (d, J = 8.5 Hz, 1H).
    • 3-Amino : δ 5.8–6.1 ppm (broad singlet, 2H) .
  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H stretch) .
  • X-Ray Crystallography : Confirms planar benzothiophene core with iodine at C7 and amino at C3 (bond angles: C7-I = 2.09 Å) .

Q. Advanced Data Interpretation :

  • Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 362.9632 (calc. 362.9638).
  • Thermal Analysis : Melting point (223–226°C) correlates with crystallinity and purity .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Insights
The 7-iodo group enables Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with aryl boronic acids (yields >70% vs. 50%) .
  • Solvent Optimization : Dioxane/water mixtures (4:1) reduce side reactions compared to pure DMF.
  • Comparative Reactivity : Iodo derivatives show higher reactivity than bromo analogs (turnover frequency 2.5× higher) due to weaker C-I bonds .

Q. Advanced Research Applications

  • Molecular Docking : The iodine atom enhances hydrophobic interactions with protein pockets (e.g., kinase binding sites). Docking scores for this compound vs. non-iodinated analogs show 30% improved binding affinity .
  • QSAR Modeling : Electron-withdrawing iodine increases logP (2.8 vs. 2.1 for chloro analogs), influencing membrane permeability .

Contradiction Analysis : Discrepancies in predicted vs. observed IC₅₀ values (e.g., computational vs. experimental) may arise from solvation effects not modeled in simulations.

What strategies mitigate decomposition during storage?

Q. Methodological Best Practices

  • Storage Conditions : -20°C under argon, with desiccants (silica gel).
  • Stability Studies : HPLC monitoring shows <5% degradation over 6 months when stored in amber vials .
  • Light Sensitivity : UV irradiation (254 nm) accelerates decomposition (t₁/₂ = 48 hrs), necessitating dark storage .

How are contradictions in reported biological activity resolved?

Case Study : Antibacterial assays may show variability due to:

  • Strain Variability : MIC values for S. aureus range from 8 µg/mL to 32 µg/mL across studies. Standardized CLSI protocols are critical .
  • Solubility Limits : DMSO concentrations >2% inhibit bacterial growth, confounding results. Use sonication for uniform dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.